Cas no 745067-15-6 (N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide)

N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide structure
745067-15-6 structure
Product name:N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide
CAS No:745067-15-6
MF:C16H20N4OS2
MW:348.486200332642
CID:5994946
PubChem ID:3876703

N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 745067-15-6
    • SR-01000052006-1
    • SR-01000052006
    • N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide
    • AKOS017014295
    • EN300-26689266
    • N-(2-Cyano-3-methylbutan-2-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide
    • starbld0003315
    • Z20229611
    • Inchi: 1S/C16H20N4OS2/c1-9(2)16(5,7-17)20-12(21)6-22-14-13-10(3)11(4)23-15(13)19-8-18-14/h8-9H,6H2,1-5H3,(H,20,21)
    • InChI Key: GOPLYNGYWXKXNV-UHFFFAOYSA-N
    • SMILES: S(C1=C2C(=NC=N1)SC(C)=C2C)CC(NC(C#N)(C)C(C)C)=O

Computed Properties

  • Exact Mass: 348.10785362g/mol
  • Monoisotopic Mass: 348.10785362g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 492
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 132Ų

N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26689266-0.05g
N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide
745067-15-6 95.0%
0.05g
$212.0 2025-03-20

N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide Related Literature

Additional information on N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide

Introduction to N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide (CAS No. 745067-15-6)

N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 745067-15-6, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in drug discovery and development.

The molecular structure of N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is characterized by a combination of heterocyclic rings and functional groups that contribute to its reactivity and potential therapeutic applications. The presence of a cyano group and a sulfanyl group in the molecule suggests its ability to interact with biological targets in multiple ways, which is a key factor in its consideration as a lead compound for further investigation.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to explore the interactions of this compound with various biological receptors. Studies have indicated that the 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl moiety may play a crucial role in binding to specific proteins involved in cellular signaling pathways. This has opened up new avenues for understanding the potential pharmacological effects of N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide.

In the context of drug development, the acetamide functional group in the compound's structure is particularly noteworthy. Acetamides are known for their ability to enhance the solubility and bioavailability of molecules, which is essential for their absorption and distribution within the body. The incorporation of this group into N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide may contribute to its suitability as a candidate for further pharmacological exploration.

Current research in this area is focused on elucidating the mechanisms through which this compound exerts its effects. Preliminary studies have suggested that it may possess anti-inflammatory and anti-proliferative properties, which are relevant to various diseases such as cancer and autoimmune disorders. The dimethyl substitution on the thieno[2,3-d]pyrimidine ring is thought to influence the compound's electronic properties and binding affinity to biological targets.

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide presents unique challenges due to its complex structure. However, modern synthetic methodologies have made significant progress in facilitating the preparation of such molecules. Techniques such as multi-step organic synthesis and catalytic processes have enabled researchers to construct the desired framework with high precision.

One of the most exciting aspects of this compound is its potential as a scaffold for derivative development. By modifying specific functional groups or introducing new ones, researchers can generate libraries of analogs with tailored biological activities. This approach has been successfully employed in other areas of drug discovery and holds great promise for N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide.

The use of high-throughput screening (HTS) technologies has further accelerated the process of identifying promising compounds like N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide. These platforms allow for rapid testing of large collections of compounds against various biological targets, thereby streamlining the drug discovery pipeline. The integration of HTS with computational tools has enhanced the efficiency of identifying lead compounds with high potential for therapeutic development.

Future studies on N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide will likely focus on optimizing its pharmacokinetic properties and evaluating its safety profile in preclinical models. These efforts are crucial for determining whether this compound can progress to clinical trials and ultimately become a viable therapeutic option for patients.

The interdisciplinary nature of research on this compound highlights the importance of collaboration between chemists、biologists、pharmacologists,and computer scientists. By leveraging their respective expertise,researchers can gain deeper insights into the structure-function relationships that govern biological activity,which is essential for developing effective new drugs.

In conclusion,N-(1-cyano-1,2 dimethyl propyl)-{5,6 dimeth yl thieno [23 d] py rim idin 4 yl} sulfany l acet am ide ( CAS No. 745067 15 6 ) represents an intriguing molecule with significant potential in pharmaceutical research。 Its complex structure , unique functional groups , and promising biological activities make it a valuable candidate for further exploration。 As research continues , it is likely that this compound will contribute valuable insights into drug design and development , ultimately benefiting patients worldwide。

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